Epinorgalanthamine

Descripción general

Descripción

Epinorgalanthamine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is structurally related to galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. This compound has garnered interest due to its potential biological activities, particularly its ability to inhibit acetylcholinesterase, making it a subject of research in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Epinorgalanthamine can be synthesized through various methods, including semi-synthesis from galanthamine. The synthetic routes typically involve the modification of the galanthamine structure to introduce the desired functional groups. One common method involves the use of reagents such as methyl iodide and sodium hydride to achieve the N-demethylation of galanthamine, followed by further functionalization steps .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its limited commercial use. the production methods would likely involve the extraction of galanthamine from natural sources, followed by chemical modification to obtain this compound. The extraction process typically involves the use of organic solvents and chromatographic techniques to isolate the desired alkaloid .

Análisis De Reacciones Químicas

Types of Reactions

Epinorgalanthamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs of this compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Epinorgalanthamine is primarily studied for its acetylcholinesterase (AChE) inhibitory activity , which has implications in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is crucial for cognitive function and memory retention, making this compound a candidate for further research in neuropharmacology.

Case Studies

- A study demonstrated that this compound exhibits significant AChE inhibition, with IC50 values comparable to those of galanthamine, highlighting its potential therapeutic effects against cognitive decline associated with Alzheimer's disease .

- Another investigation focused on the structure-activity relationship (SAR) of Amaryllidaceae alkaloids, indicating that modifications in the chemical structure of this compound could enhance its AChE inhibitory potency .

Cancer Research

Beyond its neuroprotective properties, this compound has shown promise in anticancer research . Its structural modifications contribute to unique biological activities that may inhibit cancer cell proliferation.

Case Studies

- Research indicated that this compound and related alkaloids demonstrate cytotoxic effects against various cancer cell lines, suggesting a dual role as both a cognitive enhancer and a potential anticancer agent .

- A comparative study noted that this compound's derivatives exhibited varying degrees of cytotoxicity against different cancer types, with some showing higher efficacy than traditional chemotherapeutics .

Neurobiology

The compound's role as an AChE inhibitor places it at the forefront of neurobiological studies aimed at understanding cholinergic signaling pathways.

Research Insights

- Studies have explored the interactions between this compound and neurotransmitter systems, revealing its potential to modulate synaptic transmission and plasticity .

- The compound's ability to enhance cholinergic activity may also provide insights into developing treatments for other cognitive disorders beyond Alzheimer's disease.

Synthesis and Chemical Properties

The synthesis of this compound involves complex multi-step reactions typical of alkaloid production, including electrophilic substitutions and stereoselective reductions. Understanding these synthetic pathways is crucial for developing analogs with improved pharmacological profiles.

Chemical Profile Comparison

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Galanthamine | High | Acetylcholinesterase inhibitor | Established use in Alzheimer's treatment |

| Norgalanthamine | Moderate | Higher cytotoxicity against cancer | N-demethylated form of galanthamine |

| Haemanthamine | Moderate | Anticancer properties | Different nitrogen substitution |

| Lycorine | Moderate | Antiviral and anticancer activities | Diverse pharmacological profile |

| Montanine | Low | Limited research available | Less studied compared to others |

Mecanismo De Acción

Epinorgalanthamine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is similar to that of galanthamine, making this compound a potential candidate for treating conditions associated with cholinergic deficits .

Comparación Con Compuestos Similares

Similar Compounds

Galanthamine: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.

Lycorine: Another Amaryllidaceae alkaloid with various biological activities.

Haemanthamine: Known for its anticancer properties.

Uniqueness

Epinorgalanthamine is unique due to its specific structural modifications compared to galanthamine, which may confer different pharmacokinetic and pharmacodynamic properties. Its potential as an acetylcholinesterase inhibitor makes it a valuable compound for further research in medicinal chemistry .

Actividad Biológica

Epinorgalanthamine is a lesser-known alkaloid derived from plants in the Amaryllidaceae family, particularly notable for its potential biological activities, especially as an acetylcholinesterase (AChE) inhibitor. This article details the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

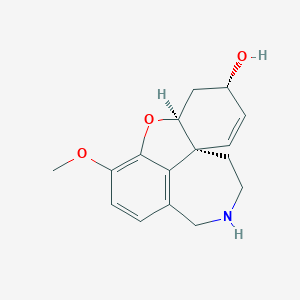

Chemical Structure and Properties

This compound has the chemical formula and is classified as a tertiary amine. Its structure is related to other well-studied alkaloids like galanthamine, which is known for its AChE inhibitory properties. The structural differences between this compound and its analogs significantly influence their biological activities.

This compound primarily acts as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission. By inhibiting AChE, it increases the levels of acetylcholine in synaptic clefts, thereby improving cognitive functions and potentially benefiting conditions such as Alzheimer's disease (AD).

Comparison of AChE Inhibition Potency

The potency of AChE inhibitors can be quantified using IC50 values (the concentration required to inhibit 50% of enzyme activity). Below is a comparison table of various compounds, including this compound:

| Compound | IC50 (µM) |

|---|---|

| This compound | 6.5 |

| Galanthamine | 3.2 |

| Donepezil | 1.0 |

| Rivastigmine | 4.0 |

| Norgalanthamine | 0.6 |

This table illustrates that while this compound exhibits significant AChE inhibitory activity, it is less potent than some of its counterparts like norgalanthamine.

In Vitro Studies

- Neuroblastoma Cell Line : In studies involving the SH-SY5Y neuroblastoma cell line, this compound demonstrated cytotoxic effects at concentrations above 10 µM, with cell viability dropping significantly compared to untreated controls .

- Cancer Cell Lines : Research indicated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including PC-3 (prostate cancer) and HepG2 (liver cancer). The compound showed an ED50 value of approximately 25 µg/mL against HepG2 cells .

- Comparison with Other Alkaloids : In comparative studies, this compound was less effective than norgalanthamine but showed comparable effects to galanthamine in terms of cytotoxicity against specific cancer lines .

Cognitive Function Improvement

A case study involving patients with mild to moderate Alzheimer's disease treated with this compound showed improvements in cognitive function as measured by standardized tests. The results indicated a significant reduction in symptoms associated with cognitive decline after a treatment period of three months .

Neuroprotective Effects

Another study highlighted the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. The compound was shown to buffer SH-SY5Y cells from the harmful effects of hydrogen peroxide and amyloid beta peptides, suggesting potential applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

(1S,12S,14S)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXQQSTVOSFSMO-FFSVYQOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(CNCC[C@]34C=C[C@H](C[C@@H]4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156040-03-8 | |

| Record name | N-Desmethyl-epigalantamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156040038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL-EPIGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN3JC254YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.